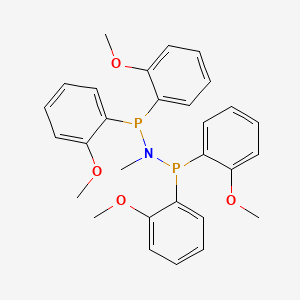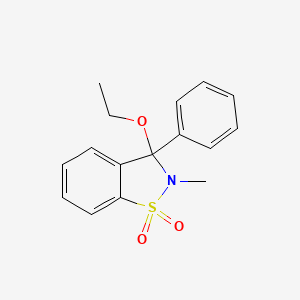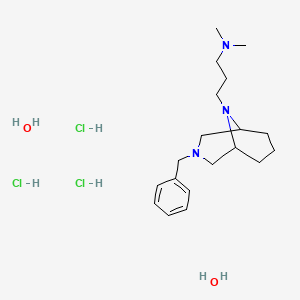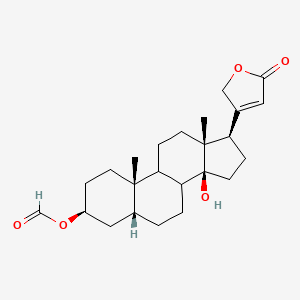
S-Hexyl p-toluenethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Hexyl p-toluenethiosulfonate: is an organic compound with the molecular formula C13H20O2S2 It is a member of the thiosulfonate family, characterized by the presence of a sulfonate group attached to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Hexyl p-toluenethiosulfonate typically involves the reaction of p-toluenesulfonyl chloride with hexanethiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
p-Toluenesulfonyl chloride+Hexanethiol→S-Hexyl p-toluenethiosulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Hexyl p-toluenethiosulfonate can undergo oxidation reactions to form sulfonic acids or sulfoxides.
Reduction: Reduction of this compound can lead to the formation of thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Hexyl p-toluenethiosulfonate is used as a reagent in organic synthesis for the introduction of sulfonate groups into molecules. It is also employed in the synthesis of heterocyclic compounds and as a protecting group for thiols.
Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems. It is also used in the development of enzyme inhibitors and as a probe for studying protein-sulfur interactions.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to modify biological molecules makes it a valuable tool in drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds. It is also used in the formulation of certain types of adhesives and coatings.
Wirkmechanismus
The mechanism of action of S-Hexyl p-toluenethiosulfonate involves the interaction of its sulfonate group with target molecules. The sulfonate group can form strong covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl p-toluenethiosulfonate
- S-Benzyl p-toluenethiosulfonate
- S-Methyl p-toluenethiosulfonate
Comparison: S-Hexyl p-toluenethiosulfonate is unique due to its hexyl group, which imparts different physical and chemical properties compared to its analogs. The hexyl group increases the hydrophobicity of the compound, which can affect its solubility and reactivity. This makes this compound particularly useful in applications where increased hydrophobicity is desired, such as in the development of hydrophobic coatings or in organic synthesis where non-polar solvents are used.
Eigenschaften
CAS-Nummer |
28519-32-6 |
|---|---|
Molekularformel |
C13H20O2S2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-hexylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H20O2S2/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
YCOCBHPNOONOQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)

![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)

![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)

![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)



